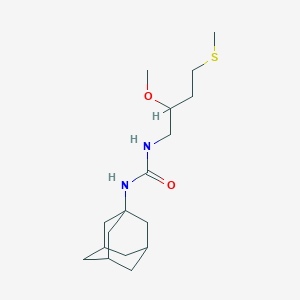
1-(1-Adamantyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields like medicine, agriculture, and material science. This compound is commonly known as ADBU and has been synthesized using different methods. In
Aplicaciones Científicas De Investigación
ADBU has shown promising results in various scientific research applications like medicine, agriculture, and material science. In medicine, ADBU has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and cancer. In agriculture, ADBU has been tested for its ability to enhance plant growth and improve crop yield. In material science, ADBU has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ADBU is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. In Alzheimer's disease, ADBU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. In Parkinson's disease, ADBU has been shown to activate dopamine receptors in the brain. In cancer, ADBU has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
ADBU has been shown to have various biochemical and physiological effects in the body. In Alzheimer's disease, ADBU has been shown to improve cognitive function and memory. In Parkinson's disease, ADBU has been shown to improve motor function and reduce tremors. In cancer, ADBU has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, ADBU has been shown to enhance plant growth and improve crop yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADBU has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. However, ADBU also has some limitations, including its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research on ADBU, including the development of new synthetic methods for ADBU, the study of its potential applications in other fields like energy storage and catalysis, and the investigation of its toxicity and safety profile. Additionally, the development of new derivatives of ADBU with improved properties and efficacy is an area of active research.
Conclusion
In conclusion, ADBU is a chemical compound that has shown significant potential in various scientific research applications like medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ADBU is a promising compound that could have a significant impact on various fields in the future.
Métodos De Síntesis
ADBU can be synthesized using different methods, and the most commonly used method is the reaction of 1-adamantylamine with 2-methoxy-4-methylsulfanylbutyl isocyanate. The reaction takes place in a solvent, and the resulting product is purified using different techniques like column chromatography, recrystallization, and distillation.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2S/c1-21-15(3-4-22-2)11-18-16(20)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOVYOGZUIGGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

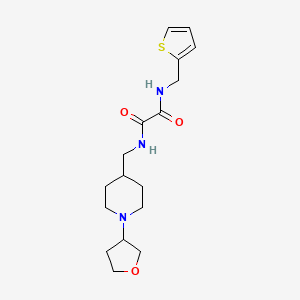
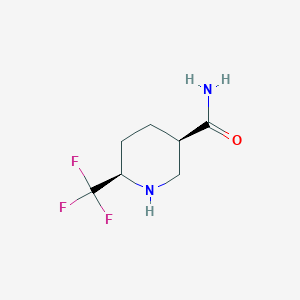
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2486638.png)
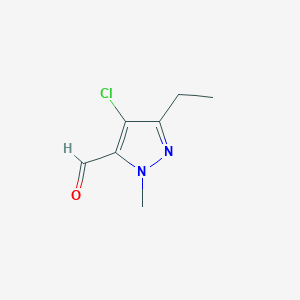
![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)
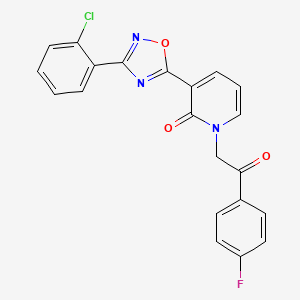
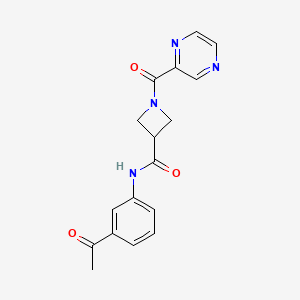
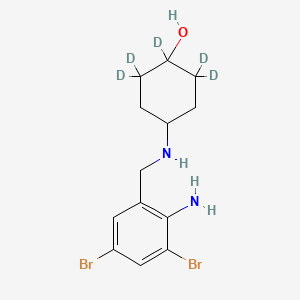
![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)
![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)
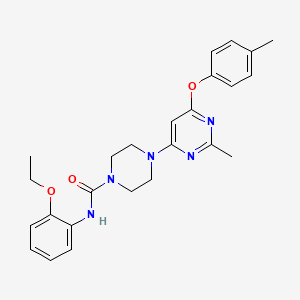

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)